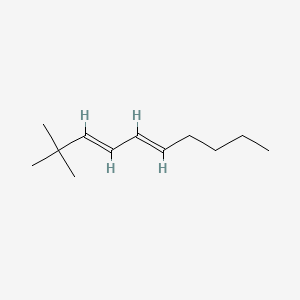

2,2-Dimethyl-3,5-decadiene

Description

Contextualization of Diene Systems in Modern Synthetic and Mechanistic Studies

Dienes, hydrocarbons containing two carbon-carbon double bonds, are cornerstone functional groups in the edifice of organic chemistry. chemistrysteps.comslideshare.net Their classification is based on the relative location of the double bonds: isolated (separated by more than one single bond), cumulated (adjacent), and conjugated (separated by one single bond). chemistrysteps.com Of these, conjugated dienes are of particular interest due to the electronic interaction between the π-systems, which leads to enhanced stability and unique reactivity. chemistrysteps.comnumberanalytics.com This stabilization arises from the delocalization of electrons across the p-orbitals of the four adjacent sp²-hybridized carbon atoms. numberanalytics.com

The unique electronic properties of conjugated dienes make them exceptionally versatile substrates in a multitude of transition metal-catalyzed reactions and pericyclic reactions. snnu.edu.cn The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative, is arguably the most significant reaction of conjugated dienes. chemistrysteps.comunits.it This reaction's power lies in its ability to form six-membered rings with high stereocontrol, a common motif in many biologically active natural products. Modern synthetic strategies frequently exploit conjugated dienes for the construction of complex molecular architectures. mdpi.com Furthermore, mechanistic studies involving dienes provide deep insights into reaction pathways, selectivity, and the influence of electronic and steric factors. rsc.org

Academic Significance of Branched Unsaturated Hydrocarbons

Unsaturated hydrocarbons, such as alkenes and alkynes, are fundamental building blocks in the synthesis of numerous industrial chemicals, from plastics like polyethylene (B3416737) to pharmaceuticals. studysmarter.co.ukbyjus.com The introduction of branching, particularly bulky alkyl groups like the tert-butyl group present in 2,2-dimethyl-3,5-decadiene, imparts significant and often predictable changes to a molecule's physical and chemical properties.

Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, is a key consequence of branching. wiley.com In the context of a diene, a bulky substituent can influence the equilibrium between the s-cis and s-trans conformations. The s-cis conformation, where both double bonds are on the same side of the central single bond, is essential for participation in Diels-Alder reactions. chemistrysteps.com A sterically demanding group can disfavor this necessary conformation, thereby reducing reaction rates. acs.org Moreover, steric bulk can dictate the regioselectivity and stereoselectivity of addition reactions, guiding incoming reagents to the less hindered face or position of the molecule. wiley.com Studying sterically hindered dienes thus allows chemists to probe the limits of reactivity and develop new catalytic systems capable of overcoming these spatial challenges. acs.org

Scope and Objectives for Research on this compound

Specific academic literature detailing the synthesis and reactivity of this compound is not extensive. The compound is listed in chemical databases, confirming its identity, but it has not been the subject of widespread investigation. nih.govchemsrc.comchembk.com However, its structure presents a clear and valuable platform for future research.

The primary objective for studying this compound would be to systematically investigate the influence of the sterically demanding tert-butyl group on the reactivity of the conjugated diene system. The tert-butyl group at the C2 position is adjacent to the diene, creating a sterically encumbered environment that would profoundly impact its chemical behavior.

Key Research Objectives Could Include:

Synthesis and Conformational Analysis: Developing an efficient synthesis for this compound and performing computational and spectroscopic (e.g., NMR) studies to determine the energetic barrier to rotation around the central C3-C4 bond and the equilibrium ratio of its s-cis and s-trans conformers.

Diels-Alder Reactivity: Quantifying the rate of Diels-Alder reactions with various dienophiles and comparing it to less hindered dienes (e.g., 3,5-decadiene). This would provide a quantitative measure of the steric hindrance imposed by the tert-butyl group.

Regioselectivity in Addition Reactions: Investigating reactions like electrophilic additions (e.g., hydrohalogenation) to determine how the steric bulk directs the addition across the 1,2- versus the 1,4-positions of the diene system.

Metal-Catalyzed Reactions: Using this compound as a substrate in various transition metal-catalyzed reactions, such as hydrogenation or hydroamination, to explore how the steric hindrance affects catalyst coordination and product distribution. snnu.edu.cnrsc.org

The following tables summarize the known properties of the compound and outline a potential framework for such a research program.

Table 1: Physicochemical Properties of this compound

This table is generated from available chemical database information.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂ | nih.gov |

| Molar Mass | 166.3 g/mol | chembk.com |

| CAS Number | 55638-50-1 ((3Z,5Z)-isomer) | chemsrc.comchembk.com |

| Structure | A decane (B31447) backbone with conjugated double bonds at positions 3 and 5, and two methyl groups at position 2. | nih.gov |

Table 2: Proposed Research Framework for this compound

This table outlines hypothetical studies to explore the compound's unique structural features.

| Research Area | Specific Study | Objective |

| Conformational Studies | Variable Temperature NMR Spectroscopy | To measure the energy barrier for s-cis/s-trans interconversion. |

| Cycloaddition Reactions | Kinetic study of the Diels-Alder reaction with maleic anhydride. | To quantify the impact of steric hindrance on cycloaddition rate. |

| Electrophilic Addition | Reaction with HBr under kinetic and thermodynamic control. | To determine the regiochemical outcome (1,2- vs. 1,4-addition). |

| Catalysis | Selective hydrogenation using a palladium catalyst. | To investigate the influence of steric bulk on catalyst selectivity for the two double bonds. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55638-50-1 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

(3E,5E)-2,2-dimethyldeca-3,5-diene |

InChI |

InChI=1S/C12H22/c1-5-6-7-8-9-10-11-12(2,3)4/h8-11H,5-7H2,1-4H3/b9-8+,11-10+ |

InChI Key |

AJRCNFWSKFHYRK-BNFZFUHLSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/C(C)(C)C |

Canonical SMILES |

CCCCC=CC=CC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethyl 3,5 Decadiene and Its Analogues

Stereoselective Synthesis of 2,2-Dimethyl-3,5-decadiene

The controlled synthesis of this compound requires methodologies that can precisely dictate the geometry of the two double bonds. Both transition-metal catalysis and pericyclic rearrangements offer powerful tools to achieve this goal.

Palladium-Catalyzed Approaches to Diene Construction

Palladium catalysis has emerged as a versatile and powerful tool for the formation of carbon-carbon bonds, and its application to the synthesis of conjugated dienes is well-established. The construction of the this compound backbone can be envisioned through various palladium-catalyzed cross-coupling reactions, where careful selection of catalysts, ligands, and reaction conditions is paramount for achieving high stereoselectivity.

Several palladium-catalyzed cross-coupling reactions are suitable for the synthesis of 1,3-dienes. For the specific target of this compound, a convergent approach involving the coupling of two vinyl fragments is a logical strategy. Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings are particularly relevant.

A plausible Suzuki-Miyaura coupling strategy would involve the reaction of a vinyl boronic acid or ester with a vinyl halide. For instance, the coupling of (E)-1-hexenylboronic acid with (E)-1-bromo-3,3-dimethyl-1-butene in the presence of a palladium catalyst and a base would yield the desired (3E,5E)-2,2-dimethyl-3,5-decadiene. The stereochemistry of the resulting diene is typically retained from the starting vinyl partners.

The Heck reaction offers another viable route. This would involve the coupling of a vinyl halide with an alkene. For example, the reaction of (E)-1-iodohex-1-ene with 3,3-dimethyl-1-butene, catalyzed by a palladium complex, could potentially form the desired diene. However, controlling the regioselectivity and stereoselectivity of the Heck reaction can be challenging and highly dependent on the specific catalyst system and reaction conditions.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions for the synthesis of a this compound precursor.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura | (E)-1-Hexenylboronic acid | (E)-1-Bromo-3,3-dimethyl-1-butene | Pd(PPh₃)₄, Na₂CO₃ | (3E,5E)-2,2-Dimethyl-3,5-decadiene |

| Heck | (E)-1-Iodohex-1-ene | 3,3-Dimethyl-1-butene | Pd(OAc)₂, P(o-tolyl)₃ | This compound (isomer mixture possible) |

| Stille | (E)-1-(Tributylstannyl)hex-1-ene | (E)-1-Iodo-3,3-dimethyl-1-butene | Pd(PPh₃)₄ | (3E,5E)-2,2-Dimethyl-3,5-decadiene |

The stereochemical outcome of many palladium-catalyzed reactions is dictated by a key mechanistic step: the syn-addition (or cis-addition) of an organopalladium species to an alkyne or a strained alkene. While not a standalone "protocol," understanding this principle is crucial for designing stereoselective syntheses. For instance, the hydropalladation of an alkyne, followed by a cross-coupling reaction, can lead to stereodefined vinylpalladium intermediates.

A potential strategy for constructing a fragment of this compound could involve the cis-hydropalladation of a terminal alkyne like 3,3-dimethyl-1-butyne. This would generate a vinylpalladium species with a defined stereochemistry. Subsequent coupling of this intermediate with a suitable vinyl partner would then lead to the stereocontrolled formation of the diene. The choice of the palladium catalyst and reaction conditions is critical to ensure that the cis-addition occurs with high fidelity and that subsequent steps proceed with retention of configuration.

The ligands coordinated to the palladium center play a pivotal role in controlling the reactivity, stability, and selectivity of the catalyst. In the context of stereoselective diene synthesis, ligand design is a key area of research. Bulky and electron-rich phosphine (B1218219) ligands are commonly employed to promote oxidative addition and reductive elimination steps in the catalytic cycle.

For achieving high stereoselectivity, particularly in reactions where new stereocenters are formed or the geometry of a double bond is established, chiral ligands or ligands that create a specific steric environment around the metal are essential. For example, in Heck-type reactions of allenes, ligands such as CyJohnPhos have been shown to be crucial for achieving high stereoselectivity in the formation of (Z,E)-dienes. The steric bulk of the ligand can influence the equilibrium between different organopalladium intermediates, thereby directing the reaction towards the desired stereoisomer. The bite angle of bidentate phosphine ligands has also been identified as a critical parameter influencing reaction efficiency and stereoselectivity.

The following table provides examples of ligands and their potential impact on palladium-catalyzed diene synthesis.

| Ligand | Type | Key Feature | Potential Application in this compound Synthesis |

| Triphenylphosphine (PPh₃) | Monodentate Phosphine | General purpose, widely used | Suzuki, Stille, and Heck couplings |

| Tri(o-tolyl)phosphine | Monodentate Phosphine | Bulky, electron-rich | Promoting reductive elimination in cross-coupling |

| XPhos | Buchwald-type Biarylphosphine | Bulky and electron-rich | Enhancing catalytic activity for challenging cross-couplings |

| CyJohnPhos | Buchwald-type Biarylphosphine | Bulky, effective in stereoselective Heck reactions | Controlling stereoselectivity in a Heck-based approach to the diene |

Pericyclic Reaction Strategies in Dienyl Synthesis

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer an excellent platform for stereoselective synthesis due to their adherence to the principles of orbital symmetry. The Claisen rearrangement, a tcichemicals.comtcichemicals.com-sigmatropic rearrangement, is particularly useful for the synthesis of γ,δ-unsaturated carbonyl compounds, which can serve as valuable precursors to conjugated dienes like this compound.

The classic Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether. However, several modern variants have been developed to improve reaction conditions and expand the substrate scope. These variants are particularly well-suited for the stereocontrolled synthesis of precursors to this compound.

One such variant is the Johnson-Claisen rearrangement , which utilizes the reaction of an allylic alcohol with an orthoester under acidic conditions. To synthesize a precursor for this compound, one could react 1-penten-3-ol (B1202030) with triethyl orthoacetate. The resulting γ,δ-unsaturated ester could then be further elaborated to the target diene.

The Eschenmoser-Claisen rearrangement employs an allylic alcohol and an amide acetal (B89532) to produce a γ,δ-unsaturated amide. This reaction often proceeds under milder, neutral conditions compared to the Johnson-Claisen variant.

The Ireland-Claisen rearrangement is a powerful method that involves the rearrangement of an allylic ester silyl (B83357) ketene (B1206846) acetal, which is generated in situ by treating the ester with a strong base and a silyl halide. A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the enolate, which in turn dictates the stereochemistry of the newly formed carbon-carbon bond. By choosing appropriate conditions (e.g., the presence or absence of HMPA), one can selectively generate either the (E)- or (Z)-silyl ketene acetal, leading to predictable anti or syn diastereoselectivity in the product.

A potential synthetic route to a precursor of this compound using the Ireland-Claisen rearrangement could start with an appropriately substituted allylic ester. The resulting γ,δ-unsaturated carboxylic acid can then be converted to the diene through standard functional group manipulations.

The table below summarizes key features of these Claisen rearrangement variants.

| Rearrangement Variant | Reactants | Product | Key Features |

| Johnson-Claisen | Allylic alcohol, Orthoester | γ,δ-Unsaturated ester | Acid-catalyzed, often requires heat |

| Eschenmoser-Claisen | Allylic alcohol, Amide acetal | γ,δ-Unsaturated amide | Proceeds under neutral conditions |

| Ireland-Claisen | Allylic ester, Strong base, Silyl halide | γ,δ-Unsaturated carboxylic acid | Stereocontrol via enolate geometry |

Following the Claisen rearrangement, the resulting γ,δ-unsaturated carbonyl compound or carboxylic acid would require further transformation to yield this compound. This could involve, for example, reduction of the carbonyl group to an alcohol, followed by elimination, or a Wittig-type olefination to install the second double bond of the diene system. The choice of method would depend on the specific functional group present in the Claisen rearrangement product and the desired stereochemistry of the final diene.

[3+2]-Cycloaddition Pathways as Precursors to Diene Frameworks

The [3+2]-cycloaddition is a powerful pericyclic reaction that forms a five-membered ring from a three-atom component and a two-atom component. While not a direct method for synthesizing acyclic dienes, this strategy is instrumental in creating cyclic precursors that can be subsequently converted into conjugated diene systems. The versatility of this approach lies in the ability to construct functionalized five-membered rings which, through controlled ring-opening or elimination reactions, yield complex diene structures. beilstein-journals.org

A notable application involves the reaction of thiocarbonyl ylides (as 1,3-dipoles) with various alkenes and alkynes. The resulting tetrahydrothiophene (B86538) products are versatile intermediates that can be transformed into dienes. acs.org This method allows for the creation of highly substituted frameworks. For instance, the cycloaddition product can undergo subsequent elimination or fragmentation reactions to reveal the conjugated diene moiety.

Another relevant strategy is the palladium-catalyzed trimethylenemethane (TMM) [3+2] cycloaddition. This reaction has been used to create cyclopentane (B165970) rings that serve as precursors to more complex molecules containing diene functionalities after further transformations. beilstein-journals.org The power of these cycloaddition strategies is their ability to rapidly build molecular complexity, which can then be channeled into the desired diene framework. acs.org

| Dipole | Dipolarophile | Cycloaddition Product | Potential Application |

| Thiocarbonyl Ylide | Substituted Alkene | Tetrahydrothiophene | Precursor to functionalized dienes via sulfur extrusion or elimination. acs.org |

| Trimethylenemethane (TMM) | Activated Alkene | Methylenecyclopentane | Intermediate for diene synthesis through subsequent rearrangement or ring-opening. beilstein-journals.org |

| Azomethine Ylide | Olefinic Oxindole | Spirooxindole-pyrrolidine | Serves as a scaffold for further functionalization, potentially leading to diene systems. rsc.org |

Olefin Metathesis for Carbon-Carbon Double Bond Formation

Olefin metathesis, a Nobel prize-winning reaction, has revolutionized the synthesis of molecules with carbon-carbon double bonds due to the development of well-defined, functional group-tolerant catalysts (e.g., Grubbs and Schrock catalysts). This methodology is particularly effective for constructing conjugated diene systems through various intramolecular and intermolecular pathways. ingentaconnect.comnih.gov

Ring-Closing Metathesis (RCM) is an intramolecular reaction involving a molecule with two terminal alkenes (a diene) to form a cyclic alkene and a small volatile byproduct, typically ethylene (B1197577). wikipedia.orgorganic-chemistry.org This drives the reaction to completion. While RCM primarily forms cyclic structures, it is a crucial method for synthesizing cyclic analogues of this compound. These cyclic dienes are valuable in their own right and can also serve as precursors to acyclic systems through subsequent ring-opening reactions. rsc.orgresearchgate.net

The synthesis of 5- to 30-membered rings is possible with RCM, and the stereoselectivity (E/Z) of the newly formed double bond can often be controlled by the choice of catalyst and the inherent strain of the ring being formed. organic-chemistry.orgnih.gov Modern ruthenium-based catalysts exhibit high tolerance for various functional groups, allowing for the synthesis of complex, functionalized cyclic dienes. acs.org

Table 2: Representative Examples of Ring-Closing Metathesis for Cyclic Alkene Synthesis

| Substrate | Catalyst | Product Ring Size | Yield | Reference |

|---|---|---|---|---|

| Diethyl diallylmalonate | Grubbs Catalyst (1st Gen) | 5-membered | 92% | acs.org |

| 1,7-Octadiene | Schrock Molybdenum Catalyst | 6-membered | >98% | acs.org |

Acyclic Diene Metathesis (ADMET) and cross-metathesis (CM) are intermolecular variants of olefin metathesis that are highly effective for constructing linear diene systems like this compound.

Acyclic Diene Metathesis (ADMET) is primarily used to polymerize terminal dienes into polyenes by releasing ethylene gas. wikipedia.orgadvancedsciencenews.com However, the principles can be applied in a controlled manner for dimerization. For example, the self-metathesis of a terminal alkene can produce a symmetrical dimer. This step-growth condensation process can be controlled to favor dimer formation over polymerization by adjusting reaction conditions. chemeurope.comnih.gov

Cross-Metathesis (CM) is a more versatile tool for synthesizing unsymmetrical dienes. organic-chemistry.org This reaction involves the metathesis between two different olefins. ingentaconnect.comresearchgate.net To synthesize a specific target like this compound, one could envision a cross-coupling between an appropriate terminal alkene and a substituted olefin. A significant challenge in CM is controlling the selectivity to favor the desired cross-product over homodimers of the starting materials. However, strategies have been developed based on the relative reactivity of the olefins, often dictated by steric hindrance or electronic effects, to achieve high chemoselectivity. organic-chemistry.orgnih.gov

Table 3: Key Features of ADMET and Cross-Metathesis for Diene Synthesis

| Method | Description | Primary Product | Key Advantage | Key Challenge |

|---|---|---|---|---|

| ADMET | Self-metathesis of α,ω-dienes | Polymers, Symmetrical Dimers | Driven by release of ethylene | Controlling oligomerization vs. polymerization wikipedia.org |

| Cross-Metathesis | Metathesis between two different alkenes | Unsymmetrical Alkenes/Dienes | High versatility for complex structures | Achieving high selectivity for the cross-product nih.gov |

Asymmetric Synthetic Routes to Chiral Diene Structures

The synthesis of chiral, enantiomerically enriched dienes is of significant interest as these molecules are valuable ligands in asymmetric catalysis and key building blocks in the synthesis of natural products. semanticscholar.org Methodologies to achieve this include asymmetric additions to create chiral centers that are then elaborated into dienes, and the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric 1,4-addition (or conjugate addition) is a powerful method for creating stereogenic centers. While often used in reactions catalyzed by chiral dienes, the principle can be applied to synthesize chiral diene precursors. nih.gov A more direct and elegant approach is the catalytic enantioselective functionalization of a pre-existing diene.

A prime example is the platinum-catalyzed enantioselective 1,4-diboration of conjugated dienes. acs.orgnih.gov In this reaction, a diboron (B99234) reagent adds across the 1,4-positions of a diene in the presence of a chiral phosphine ligand and a platinum catalyst. The resulting bis(boronate) ester is a chiral intermediate that can be oxidized to yield an enantiomerically enriched 1,4-diol, a valuable chiral building block. organic-chemistry.orgscispace.com This method effectively transforms a prochiral diene into a chiral, functionalized molecule with high levels of stereocontrol.

Table 4: Enantioselective 1,4-Diboration/Oxidation of Various 1,3-Dienes

| Diene Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| (E)-1-phenyl-1,3-butadiene | (R,R)-L2* | 81 | 98 | acs.org |

| 1,3-Cyclohexadiene | (R,R)-L2* | 77 | 99 | acs.org |

| (E)-2,4-hexadiene | (R,R)-L2* | 70 | 98 | acs.org |

| (E)-1,3-pentadiene | (S,S)-L1* | 72 | 93 | nih.gov |

Note: L1 and L2 represent specific chiral phosphonite/phosphine ligands described in the source literature.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely used in asymmetric synthesis. For constructing chiral dienes, an auxiliary can be attached to either the diene or a reactant that will be used to build the diene. For example, chiral amino siloxy dienes, derived from enantiomerically pure pyrrolidines, undergo Diels-Alder reactions with high diastereoselectivity. Subsequent hydrolysis yields chiral cyclohexenones, which are precursors to various complex structures. acs.org Evans oxazolidinones are another class of powerful auxiliaries used to direct alkylation and aldol (B89426) reactions, which can be key steps in the assembly of a chiral carbon framework that is later converted to a diene.

Catalyst-directed methodologies employ a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of diene synthesis, this can involve asymmetric cycloadditions where the catalyst controls the facial selectivity of the approach of the reactants. researchgate.net For example, highly acidic and confined chiral Brønsted acids have been shown to be effective catalysts for the hetero-Diels–Alder reaction between aldehydes and dienes, producing chiral dihydropyrans with excellent enantioselectivity. researchgate.net Similarly, chiral Lewis acid catalysts, such as copper(II)-bis(oxazoline) complexes, can mediate asymmetric Diels-Alder reactions of hydrazinodienes to afford chiral cycloadducts with high diastereomer and enantiomer ratios. nih.gov These cycloadducts can then be transformed into other valuable chiral molecules.

Alternative Synthetic Pathways

One plausible, albeit less direct, strategy for the synthesis of sterically hindered dienes such as this compound involves a multi-step sequence starting from α,β-unsaturated ketones (enones). This pathway leverages the reactivity of dienolates generated from enones. The process begins with the deprotonation of a suitable γ-proton on an enone, which leads to the formation of a thermodynamically stable, conjugated dienolate anion. ic.ac.uk

This dienolate possesses multiple nucleophilic sites, but under carefully controlled conditions, it can undergo alkylation at the α-position to introduce necessary carbon frameworks. ic.ac.uk Following the alkylation step, a selective reduction of the ketone functionality is required. A 1,4-conjugate reduction can saturate the carbon-carbon double bond of the original enone system, which can be followed by the reduction of the carbonyl group to an alcohol. organic-chemistry.org Subsequent dehydration of the resulting alcohol would then generate the desired conjugated diene system. The success of this pathway is contingent on controlling the regioselectivity of both the initial alkylation and the final elimination steps to achieve the specific 3,5-diene isomer.

Mechanistic Elucidation of Synthetic Pathways for this compound

Understanding the precise mechanism of formation is paramount for optimizing the synthesis of this compound, particularly for controlling stereoselectivity. Mechanistic studies often focus on kinetic investigations and the role of catalysts in directing the reaction pathway.

Kinetic Investigations of Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the rate-determining step of a reaction and understanding transition state structures. nih.gov This involves comparing the reaction rates of substrates containing heavy isotopes (e.g., deuterium, ¹³C) at specific positions with their non-isotopically labeled counterparts. A significant KIE (kH/kD > 1) indicates that the C-H bond at the labeled position is being broken in the rate-determining step. Conversely, a KIE value close to 1 suggests that C-H bond cleavage is not involved in the slowest step of the reaction. nih.gov An inverse KIE (kH/kD < 1) may suggest a change in hybridization from sp² to sp³ at the labeled carbon in the transition state. mit.edu

For a hypothetical palladium-catalyzed synthesis of this compound involving a C-H activation or β-hydride elimination step, KIE studies could provide definitive evidence for the mechanism. Below is a table of hypothetical KIE data for such a reaction.

| Substrate (Isotopically Labeled Position) | klight/kheavy | Interpretation |

|---|---|---|

| Deuterium at C5 of precursor | 2.5 | C-H bond cleavage at C5 is likely part of the rate-determining step (e.g., β-hydride elimination). |

| Deuterium at C7 of precursor | 1.1 | C-H bond cleavage at C7 is not involved in the rate-determining step. nih.gov |

| 13C at C4 of precursor | 1.04 | Significant bond formation/breaking at C4 occurs in the transition state, consistent with oxidative addition or reductive elimination in a cross-coupling mechanism. nih.gov |

The direct observation of reaction intermediates is often difficult due to their transient nature. Therefore, trapping experiments are employed to capture these species, providing compelling evidence for their existence along a reaction pathway. csbsju.edu This involves introducing a "trapping agent" into the reaction mixture that reacts specifically with the proposed intermediate to form a stable, characterizable product. youtube.com

In transition metal-catalyzed syntheses of dienes, organometallic species such as π-allyl palladium or copper intermediates are often proposed. acs.orgnih.gov These could potentially be trapped. For instance, a silylcupration reaction on a 1,3-diene can form a copper intermediate that can be trapped by various electrophiles. acs.org Similarly, a proposed π-allyl palladium intermediate in a synthesis of this compound could be intercepted by a suitable nucleophile or radical scavenger like TEMPO if a radical pathway is suspected. csbsju.edu

| Proposed Intermediate | Trapping Agent | Expected Trapped Product | Mechanistic Insight |

|---|---|---|---|

| π-Allyl Palladium Complex | Allyl Bromide | A new 1,5-diene product formed via coupling | Confirms the presence of a nucleophilic π-allyl intermediate. |

| Copper(III) Intermediate | Acetyl Chloride | An acylated diene product | Provides evidence for a transient higher-oxidation state metal species. acs.org |

| Allylic Radical | TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) | TEMPO-adduct of the allylic fragment | Indicates a single-electron transfer (SET) or radical-mediated pathway. csbsju.edu |

Role of Catalysts and Reagents in Stereochemical Induction

The stereochemistry of the double bonds (E/Z configuration) in this compound is critical and its control is a significant synthetic challenge. Transition-metal catalysis is a cornerstone of stereoselective diene synthesis. nih.gov The choice of metal (e.g., Palladium, Nickel, Manganese) and, more importantly, the ancillary ligands attached to the metal center, dictates the steric and electronic environment of the reaction, thereby influencing the stereochemical outcome. acs.orgnih.gov

For a molecule like this compound, the gem-dimethyl group at the C2 position imposes significant steric hindrance. This steric bulk can be exploited to influence the geometry of the forming double bonds. Bulky phosphine ligands on a palladium catalyst, for example, can favor the formation of the thermodynamically more stable (E,E)-isomer by minimizing steric clashes in the transition state leading to product formation. Chiral ligands can be employed in asymmetric variants to control enantioselectivity if a chiral center is present or introduced. nih.gov

| Catalyst System | Ligand Type | Predominant Isomer | (E,E) : (E,Z) Ratio | Rationale |

|---|---|---|---|---|

| Pd(OAc)2 | Triphenylphosphine (PPh3) | (E,E) | 85:15 | Standard ligand, moderate selectivity. |

| Pd2(dba)3 | Tri(tert-butyl)phosphine (P(tBu)3) | (E,E) | >98:2 | Bulky ligand enforces formation of the less sterically hindered isomer. |

| Ni(COD)2 | IMes (NHC Ligand) | (E,Z) | 10:90 | N-Heterocyclic Carbene (NHC) ligand alters electronic properties, potentially favoring the Z-isomer via a different mechanistic pathway. nih.gov |

| Mn(CO)5Br | None | (E,E) | 90:10 | Manganese catalysis can offer high intrinsic stereoselectivity in C-H activation routes. acs.org |

Reactivity and Mechanistic Investigations of 2,2 Dimethyl 3,5 Decadiene

Electrophilic Addition Reactions to the Diene System

Electrophilic addition to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. chemistrysteps.comchemistrynotmystery.com The initial step involves the attack of an electrophile on one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The subsequent attack of a nucleophile at either of the electron-deficient carbons of this intermediate leads to the formation of the 1,2- or 1,4-adduct. The distribution of these products is often dependent on reaction conditions such as temperature, with the 1,2-adduct typically favored under kinetic control (lower temperatures) and the more stable 1,4-adduct favored under thermodynamic control (higher temperatures). chemistrysteps.com

Analysis of Regioselectivity and Site Preference

In the case of an unsymmetrical diene like 2,2-dimethyl-3,5-decadiene, the initial site of electrophilic attack is dictated by the stability of the resulting carbocation. libretexts.org Protonation of the C5-C6 double bond could lead to a carbocation at C4 or C5. Protonation at C5 would generate a secondary carbocation, while protonation at C6 would lead to a carbocation at C5 that is also secondary. However, considering the electronic effects, the tert-butyl group at C2 is electron-donating, which would stabilize an adjacent positive charge.

Therefore, the preferential site of attack for an electrophile (E⁺) is the C5-C6 double bond. Specifically, the addition of the electrophile to C5 will be favored as it leads to a resonance-stabilized allylic carbocation with the positive charge distributed between C4 and C6. The alternative protonation at C3 would lead to a less stable carbocation due to the steric hindrance of the tert-butyl group.

The subsequent nucleophilic attack (by Nu⁻) can then occur at either C4 or C6, leading to the 1,2-adduct (addition at C5 and C4) or the 1,4-adduct (addition at C5 and C6), respectively. The regioselectivity will be influenced by both steric hindrance from the tert-butyl group and the electronic stabilization of the transition states.

Hypothetical Product Distribution in the Electrophilic Addition of HBr to this compound

| Product | Structure | Addition Type | Predicted Major/Minor | Rationale |

| 4-Bromo-2,2-dimethyl-5-decene | 1,2-Adduct | Major (Kinetic) | Nucleophilic attack at the more substituted and sterically accessible secondary carbon of the allylic carbocation. | |

| 6-Bromo-2,2-dimethyl-4-decene | 1,4-Adduct | Major (Thermodynamic) | Formation of a more substituted and thus more stable internal double bond. |

Stereoselectivity Studies in Addition Reactions

The formation of new stereocenters during electrophilic addition raises questions of stereoselectivity. The attack of the nucleophile on the planar allylic carbocation intermediate can occur from either face, potentially leading to a mixture of stereoisomers. chemistrysteps.com In the case of this compound, the bulky tert-butyl group is expected to exert significant stereocontrol, directing the incoming nucleophile to the less hindered face of the carbocation intermediate. This would likely result in a preference for one diastereomer over the other.

For the 1,2-addition product, two new stereocenters can be formed at C4 and C5. For the 1,4-addition product, a new stereocenter is formed at C6, and the newly formed double bond at C4-C5 can exist as either E or Z isomers. The steric bulk of the tert-butyl group would likely favor the formation of the E-isomer in the 1,4-adduct to minimize steric strain.

Cycloaddition Chemistry of this compound

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orglibretexts.org It involves the reaction of a conjugated diene with a dienophile. The stereospecificity of the reaction is a key feature, where the stereochemistry of the reactants is retained in the product. youtube.com

Diels-Alder Reactions ([4+2] Cycloadditions)

This compound can act as the four-pi electron component in a Diels-Alder reaction. The reactivity of the diene is influenced by its ability to adopt the s-cis conformation, which is necessary for the reaction to occur. chemistrysteps.com The bulky tert-butyl group at C2 may introduce some steric hindrance, potentially affecting the rate of reaction and the stability of the s-cis conformation. Electron-donating groups on the diene generally increase its reactivity in normal electron-demand Diels-Alder reactions. youtube.com The alkyl groups in this compound are weakly electron-donating, thus activating the diene for cycloaddition with electron-poor dienophiles.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, issues of regioselectivity and diastereoselectivity arise. The regioselectivity is generally governed by the electronic properties of the substituents on both the diene and the dienophile, often following the "ortho" and "para" rules of substitution patterns.

In terms of diastereoselectivity, the "endo rule" often predicts the major product in Diels-Alder reactions. chemistrysteps.com This rule states that the dienophile's substituents with pi-systems will preferentially orient themselves "endo," under the diene's pi-system in the transition state, due to favorable secondary orbital interactions.

For this compound, the significant steric hindrance imposed by the tert-butyl group at C2 is expected to play a crucial role in directing the approach of the dienophile. This steric factor may override the electronic preferences that typically govern diastereoselectivity, potentially leading to the formation of the less sterically hindered "exo" adduct as the major product.

Periselectivity refers to the preference for one cyclic transition state over another when multiple are possible. In the context of Diels-Alder reactions, this is generally not a major issue as the [4+2] cycloaddition is highly favored. However, with highly substituted or electronically unusual substrates, other pericyclic reactions could potentially compete. For this compound, the [4+2] cycloaddition is the expected and dominant reaction pathway with typical dienophiles.

Hypothetical Diastereomeric Ratio in the Diels-Alder Reaction with Maleic Anhydride

| Dienophile | Adduct | Predicted Diastereoselectivity | Rationale |

| Maleic Anhydride | Exo-adduct | Major | Steric hindrance from the tert-butyl group disfavors the endo transition state, making the exo pathway more favorable. |

| Maleic Anhydride | Endo-adduct | Minor | Although electronically favored by secondary orbital interactions, the endo approach is sterically hindered. |

Photochemical Cycloaddition Reactions ([2+2] Cycloadditions)

While specific studies on the photochemical [2+2] cycloaddition reactions of this compound are not extensively detailed in the available literature, the general principles of such reactions involving conjugated dienes can be applied. Photochemical [2+2] cycloadditions are pericyclic reactions that occur under ultraviolet (UV) irradiation. In this process, the π electrons of two alkene moieties are excited to higher energy levels, leading to the formation of a cyclobutane (B1203170) ring.

For a conjugated diene like this compound, a [2+2] cycloaddition could theoretically occur either intramolecularly, if the geometry of the molecule allows for the ends of the diene system to come into proximity, or intermolecularly with another alkene. The presence of the bulky tert-butyl group at the C2 position would likely exert significant steric influence on the regioselectivity and stereoselectivity of the cycloaddition, favoring the formation of less sterically hindered products. The specific stereochemical outcome of the reaction (e.g., cis or trans fusion of the cyclobutane ring) would be governed by the Woodward-Hoffmann rules for photochemical reactions.

Higher-Order Cycloadditions Involving Diene Moieties

Higher-order cycloadditions, such as [4+2], [4+3], [6+4], and [8+2] cycloadditions, are powerful methods for the synthesis of cyclic compounds of various ring sizes. The conjugated diene system of this compound makes it a potential candidate for participating in such reactions, most notably the [4+2] cycloaddition, also known as the Diels-Alder reaction.

In a Diels-Alder reaction, the diene (this compound) would react with a dienophile (an alkene or alkyne) to form a six-membered ring. The regioselectivity of this reaction would be influenced by the electronic effects of the substituents on both the diene and the dienophile, as well as by the steric hindrance imposed by the 2,2-dimethyl groups. It is anticipated that the tert-butyl group would direct the dienophile to the less hindered face of the diene.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org This type of reaction is a valuable tool in organic synthesis for constructing complex molecules. nih.gov The diene moiety in this compound can act as a dipolarophile in reactions with various 1,3-dipoles.

Common 1,3-dipoles that could potentially react with this compound include:

Nitrile oxides: Reacting with the diene would lead to the formation of isoxazoline (B3343090) derivatives.

Azides: This reaction would yield triazoline heterocycles.

Nitrones: Cycloaddition with nitrones would produce isoxazolidine (B1194047) rings. mdpi.com

Carbonyl ylides: This would result in the formation of tetrahydrofuran (B95107) derivatives. wikipedia.org

The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory, which considers the interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org Steric effects from the bulky tert-butyl group in this compound would also play a crucial role in determining the outcome of the reaction.

Table 1: Potential 1,3-Dipolar Cycloaddition Reactions of this compound

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Nitrile Oxide | This compound | Isoxazoline derivative |

| Azide | This compound | Triazoline derivative |

| Nitrone | This compound | Isoxazolidine derivative |

| Carbonyl Ylide | This compound | Tetrahydrofuran derivative |

Other Fundamental Chemical Transformations

Isomerization Pathways and Conditions

Isomerization of this compound can occur under various conditions, leading to a shift in the position of the double bonds. These reactions can be promoted by heat (thermal isomerization) or by the presence of an acid or a metal catalyst.

Acid-Catalyzed Isomerization: In the presence of a strong acid, a proton can add to one of the double bonds, forming a carbocation intermediate. A subsequent deprotonation at a different position can lead to a mixture of isomeric dienes. The stability of the resulting isomers, often governed by the degree of substitution of the double bonds (Zaitsev's rule), will influence the product distribution.

Thermal Isomerization: At elevated temperatures, sigmatropic rearrangements, such as nih.govnih.gov-hydride shifts, can occur. This would involve the migration of a hydrogen atom across the conjugated π-system, resulting in the formation of a different constitutional isomer of the decadiene.

Metal-Catalyzed Isomerization: Transition metal catalysts, such as those based on iron, rhodium, or palladium, can facilitate the isomerization of dienes through the formation of π-allyl or π-diene metal complexes. These processes can be highly selective and allow for the synthesis of specific isomers that may not be accessible through other methods.

Oxidation Reactions and Product Characterization

The double bonds in this compound are susceptible to attack by various oxidizing agents, leading to a range of oxygenated products.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. Due to the presence of two double bonds, mono-epoxidation or di-epoxidation is possible. The regioselectivity of epoxidation would be influenced by the steric hindrance of the tert-butyl group, likely favoring attack at the less substituted C5-C6 double bond.

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would result in the syn-dihydroxylation of the double bonds to form diols (glycols). libretexts.org Similar to epoxidation, selective mono-dihydroxylation could potentially be achieved under controlled conditions.

Ozonolysis: Reaction with ozone (O₃) followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the double bonds, yielding a mixture of aldehydes and/or ketones. Ozonolysis is a powerful tool for determining the position of double bonds within a molecule.

Table 2: Summary of Oxidation Reactions of this compound

| Reagent | Reaction Type | Potential Product(s) |

| m-CPBA | Epoxidation | Mono- or di-epoxides |

| OsO₄, NMO | syn-Dihydroxylation | Diols or tetraols |

| KMnO₄ (cold, dilute) | syn-Dihydroxylation | Diols or tetraols |

| 1. O₃, 2. Zn/H₂O | Ozonolysis | Aldehyd and ketone fragments |

Reduction Reactions and Selectivity

The double bonds of this compound can be reduced to single bonds through various hydrogenation methods.

Catalytic Hydrogenation: This is the most common method for reducing alkenes. Using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni), and hydrogen gas (H₂), both double bonds can be fully saturated to yield 2,2-dimethyldecane.

Partial Reduction: Achieving selective reduction of one of the two double bonds (partial hydrogenation) can be challenging. However, by using a less reactive catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), it might be possible to selectively reduce the less sterically hindered double bond.

Dissolving Metal Reduction: The use of sodium or lithium metal in liquid ammonia (B1221849) with an alcohol proton source can also be employed to reduce the diene. This method typically leads to the trans configuration of any remaining double bonds.

The selectivity of these reduction reactions would be influenced by the steric environment around the double bonds, with the less hindered C5-C6 double bond being more susceptible to reduction.

Substitution Reactions

Extensive literature searches did not yield specific studies or detailed research findings concerning the substitution reactions of this compound. While conjugated dienes, as a class of compounds, can undergo various reactions that may involve substitution at allylic positions, particularly through transition metal-catalyzed processes, no specific examples or mechanistic investigations detailing such reactions for this compound have been documented in the reviewed scientific literature.

The steric hindrance introduced by the tert-butyl group at the C2 position may significantly influence the reactivity of the diene system, potentially disfavoring substitution pathways that are common for less hindered dienes. However, without experimental data, any discussion on potential reactivity remains speculative.

Due to the absence of research data on the substitution reactions of this specific compound, no data tables or detailed findings can be presented.

Stereochemical Aspects and Chirality in 2,2 Dimethyl 3,5 Decadiene Research

Diastereomeric and Enantiomeric Purity Assessment Methodologies

Diastereomeric Purity Assessment:

Diastereomers have different physical properties, which allows for their separation and quantification using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the ratio of diastereomers in a mixture. Diastereomers are distinct compounds and will generally have different chemical shifts and coupling constants in their NMR spectra. Integration of the signals corresponding to each diastereomer allows for the calculation of the diastereomeric ratio (d.r.). For conjugated dienes, specific proton signals, particularly those of the vinylic protons, are often well-resolved and can be used for accurate quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Chromatographic methods are excellent for separating and quantifying diastereomers. By using a suitable stationary phase and mobile phase, the different diastereomers will have different retention times, allowing for their separation and quantification by integrating the peak areas.

Enantiomeric Purity Assessment:

Enantiomers have identical physical properties in an achiral environment, making their separation and quantification more challenging. Chiral environments must be introduced to differentiate them.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most common and reliable methods for determining enantiomeric excess (e.e.). The stationary phase of the HPLC column is modified with a chiral selector that interacts differently with the two enantiomers, leading to different retention times.

Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, this technique uses a capillary column with a chiral stationary phase to separate enantiomers.

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In an achiral solvent, the NMR spectra of enantiomers are identical. However, the addition of a chiral shift reagent (e.g., a lanthanide complex) or a chiral solvating agent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers. This allows for the determination of the enantiomeric ratio by integration.

Table 2: Common Methodologies for Stereochemical Purity Assessment

| Purity Type | Methodology | Principle of Separation/Differentiation |

| Diastereomeric | NMR Spectroscopy (¹H, ¹³C) | Different chemical shifts and coupling constants for each diastereomer. |

| Gas Chromatography (GC) | Different retention times on an achiral stationary phase. | |

| High-Performance Liquid Chromatography (HPLC) | Different retention times on an achiral stationary phase. | |

| Enantiomeric | Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. | |

| NMR with Chiral Shift/Solvating Agents | Formation of transient diastereomeric complexes with different NMR spectra. |

Chiral Resolution and Separation Techniques

Should a synthetic route to 2,2-Dimethyl-3,5-decadiene or its derivatives yield a racemic mixture (a 50:50 mixture of enantiomers), chiral resolution would be necessary to isolate the individual enantiomers. While specific protocols for this compound are not documented, established methods for resolving racemates of other organic compounds would be applicable.

Classical Resolution via Diastereomeric Salt Formation: This is a traditional method where the racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomeric salts. Since diastereomers have different solubilities, they can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. This method would be applicable if this compound were functionalized with a group capable of salt formation (e.g., a carboxylic acid or an amine).

Enzymatic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, leading to the separation of the unreacted enantiomer from the product. This is a highly efficient and environmentally friendly method.

Preparative Chiral Chromatography: This is a large-scale version of analytical chiral HPLC or GC. The racemic mixture is passed through a chiral column, and the separated enantiomers are collected as they elute from the column. This method is often used for high-value compounds.

Mechanisms of Stereochemical Control in Synthesis and Reactions

Achieving stereochemical control in the synthesis of and reactions involving this compound is a key challenge in organic synthesis. The stereochemistry of the final product is determined by the reaction mechanism and the nature of the reactants, catalysts, and reaction conditions.

In Synthesis:

The stereoselective synthesis of conjugated dienes like this compound can be achieved through various modern synthetic methods. The bulky tert-butyl group at the C2 position can exert significant steric influence, which can be exploited to control the stereochemistry of the double bonds.

Wittig Reaction and its Variants: The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are classic methods for forming double bonds. The stereochemical outcome (E or Z) can often be controlled by the choice of the ylide, the aldehyde or ketone, and the reaction conditions. For instance, stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to give the Z-isomer.

Transition Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, Stille, and Heck couplings are powerful tools for the stereospecific synthesis of dienes. By starting with stereodefined vinyl halides and vinylboronates (or other organometallic reagents), the stereochemistry of the starting materials can be transferred to the final diene product with high fidelity. The choice of catalyst and ligands can also play a crucial role in maintaining or influencing the stereochemistry.

Olefin Metathesis: Ring-closing or cross-metathesis reactions catalyzed by ruthenium or molybdenum catalysts can be used to construct dienes. The stereoselectivity of these reactions can be influenced by the catalyst structure and the steric and electronic properties of the substrates.

In Reactions:

The conjugated diene system in this compound is a versatile functional group that can undergo a variety of stereoselective reactions.

Diels-Alder Reaction: As a conjugated diene, this compound can participate in Diels-Alder reactions with dienophiles. The stereochemistry of the diene (E,E, E,Z, etc.) will directly influence the stereochemistry of the resulting cyclohexene (B86901) product. The reaction is stereospecific with respect to both the diene and the dienophile. The bulky tert-butyl group may also influence the facial selectivity of the dienophile's approach.

Electrophilic Addition: The addition of electrophiles (e.g., halogens, acids) to the conjugated diene system can proceed via 1,2- or 1,4-addition pathways. The stereochemical outcome of these additions can be influenced by kinetic versus thermodynamic control and the nature of the electrophile and nucleophile.

The steric hindrance provided by the 2,2-dimethyl groups is expected to play a significant role in directing the stereochemical course of both the synthesis and subsequent reactions of this diene, favoring the formation of sterically less hindered products.

Computational and Theoretical Studies of 2,2 Dimethyl 3,5 Decadiene

Quantum Chemical Calculations for Electronic Structure and Reactivity

To analyze the electronic structure and reactivity of 2,2-Dimethyl-3,5-decadiene, quantum chemical calculations are necessary. These calculations provide insights into the molecule's behavior in chemical reactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive. For this compound, the specific energies of the HOMO and LUMO, and thus the gap, would need to be calculated using computational methods.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other chemical species. For this compound, an MESP map would reveal the reactive sites, which are anticipated to be around the conjugated diene system.

Determination of Chemical Reactivity Descriptors (e.g., Electrophilicity, Hardness)

Global reactivity descriptors, such as electrophilicity and chemical hardness, can be derived from the HOMO and LUMO energies. Hardness is a measure of a molecule's resistance to a change in its electron distribution, while electrophilicity is a measure of its ability to accept electrons. These descriptors provide a quantitative measure of the reactivity of this compound.

Simulation and Modeling of Reaction Mechanisms

Computational modeling can be used to simulate the pathways of chemical reactions involving this compound, providing a deeper understanding of the reaction mechanisms.

Transition State Characterization and Energy Barrier Calculations

For any given reaction, a transition state exists as an energy maximum along the reaction coordinate. Characterizing the geometry of this transition state and calculating the energy barrier (activation energy) required to reach it are fundamental to understanding the reaction's kinetics. Such calculations would be essential for studying reactions like electrophilic additions or cycloadditions involving this compound.

Reaction Pathway Elucidation and Energetics

Computational chemistry allows for the mapping of the entire energy landscape of a reaction, elucidating the most favorable reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. For this compound, this could be applied to understand the regioselectivity and stereoselectivity of its reactions.

Calculation of Activation Parameters (ΔH‡, ΔS‡, ΔG‡)

The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are crucial for understanding the kinetics of a chemical reaction. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these parameters. The process typically involves locating the transition state (TS) structure for a given reaction on the potential energy surface.

The enthalpy of activation (ΔH‡) represents the difference in enthalpy between the transition state and the reactants. It is related to the energy barrier of the reaction. The entropy of activation (ΔS‡) reflects the change in disorder from the reactants to the transition state. A negative ΔS‡ often indicates a more ordered transition state, which is common in bimolecular reactions where two molecules come together. The Gibbs free energy of activation (ΔG‡) combines these two factors (ΔG‡ = ΔH‡ - TΔS‡) and is directly related to the reaction rate.

Theoretical calculations are performed to determine the geometries and vibrational frequencies of both the reactant molecules and the transition state. These calculations allow for the determination of the activation parameters. For instance, in a hypothetical Diels-Alder reaction involving this compound, computational models can predict the energy required to reach the cyclic transition state.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study. The values are representative for a Diels-Alder reaction of a substituted acyclic diene, calculated at a common level of theory such as B3LYP/6-31G*.

| Reaction Pathway | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol at 298 K) |

|---|---|---|---|

| Endo Approach | 22.5 | -35.2 | 33.0 |

| Exo Approach | 24.0 | -33.8 | 34.1 |

Predictive Modeling for Synthesis and Selectivity

Computational chemistry is an invaluable tool for predicting the outcomes of chemical reactions, thereby guiding synthetic efforts. For a molecule like this compound, which can exhibit both regioselectivity and stereoselectivity in its reactions, predictive modeling can save significant time and resources in the laboratory.

Regioselectivity refers to the preference for one direction of bond formation over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. In reactions such as Diels-Alder or hydroboration, this compound can potentially form multiple products.

Computational methods can predict the major product by calculating the activation energies for all possible reaction pathways. mdpi.com The pathway with the lowest activation energy is generally the kinetically favored one and will lead to the major product under kinetic control. mdpi.com Factors influencing selectivity, such as steric hindrance and electronic effects, are inherently accounted for in these quantum chemical calculations.

For example, in a reaction with an unsymmetrical dienophile, the computational analysis would involve modeling the transition states for the formation of all possible regioisomers and stereoisomers. The calculated Gibbs free energies of activation for each transition state would then be compared to predict the product distribution.

The following interactive table provides a hypothetical example of a computational assessment of the regio- and stereoselectivity for a reaction of this compound. The data illustrates how the relative activation energies can be used to predict the major and minor products.

| Product Isomer | Relative ΔG‡ (kcal/mol) | Predicted Product Ratio (%) |

|---|---|---|

| Regioisomer A (Endo) | 0.0 | 75.3 |

| Regioisomer A (Exo) | 1.1 | 12.5 |

| Regioisomer B (Endo) | 2.5 | 2.1 |

| Regioisomer B (Exo) | 3.0 | 1.1 |

These computational predictions are powerful for understanding the intrinsic factors that govern chemical reactivity and for designing more efficient and selective synthetic routes. nih.gov

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2,2-Dimethyl-3,5-decadiene in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

One-dimensional (1D) NMR provides fundamental information about the number and type of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of (3E,5E)-2,2-Dimethyl-3,5-decadiene is expected to show distinct signals for each unique proton environment. The olefinic protons (=C-H) of the conjugated system would appear in the downfield region (typically 5.0-6.5 ppm) due to the deshielding effect of the π-electron systems. The signals for the four protons of the diene backbone (at C3, C4, C5, and C6) would exhibit complex splitting patterns (e.g., doublet of doublets, multiplets) due to coupling with each other. The aliphatic protons of the butyl group and the nine equivalent protons of the tert-butyl group would appear in the upfield region (typically 0.8-2.2 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms. For this compound, which possesses a plane of symmetry in certain conformations, fewer than 12 signals might be observed if the rate of bond rotation is fast on the NMR timescale. The sp²-hybridized carbons of the diene system are expected to resonate in the downfield region (110-150 ppm), while the sp³-hybridized carbons of the alkyl and tert-butyl groups will appear in the upfield region (10-40 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for (3E,5E)-2,2-Dimethyl-3,5-decadiene

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (tert-butyl CH₃) | ~1.05 (s, 9H) | ~29.5 |

| C2 (tert-butyl C) | - | ~33.0 |

| C3 (=CH) | ~5.5-5.8 (d) | ~139.0 |

| C4 (=CH) | ~5.9-6.2 (dd) | ~128.0 |

| C5 (=CH) | ~5.9-6.2 (m) | ~130.0 |

| C6 (=CH) | ~5.5-5.8 (m) | ~135.0 |

| C7 (-CH₂-) | ~2.0-2.2 (q) | ~35.0 |

| C8 (-CH₂-) | ~1.3-1.5 (sextet) | ~22.5 |

| C9 (-CH₂-) | ~1.3-1.5 (sextet) | ~31.0 |

| C10 (-CH₃) | ~0.9 (t) | ~14.0 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons, for instance, linking the signals of the C6 proton to the C7 methylene protons, and tracing the entire spin system through the butyl chain and along the diene backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the olefinic proton signals in the ¹H spectrum to the sp² carbon signals in the ¹³C spectrum.

Conformational analysis of acyclic molecules like this compound can be investigated using low-temperature NMR. nist.gov At room temperature, the rotation around single bonds (e.g., C2-C3, C6-C7) is rapid, and the observed NMR spectrum is an average of all populated conformations.

By lowering the temperature of the NMR experiment, the rate of this bond rotation can be significantly slowed. If the energy barrier to rotation is high enough, individual rotational isomers (rotamers or conformers) can be "frozen out" on the NMR timescale. nih.gov This would result in the observation of separate sets of signals for each distinct conformer present in a significant population. Analyzing the spectra at various low temperatures allows for the determination of the energy barriers between conformers and their relative thermodynamic stabilities. This technique is invaluable for understanding the three-dimensional shape and flexibility of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical method for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for assessing the purity of volatile compounds like this compound and confirming its identity. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for the eluted compound.

The electron ionization (EI) mass spectrum of this compound is recorded in the NIST database (NIST Number 26704). libretexts.org The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 166, corresponding to the molecular formula C₁₂H₂₂. The fragmentation pattern is highly informative. A prominent feature in the spectrum is the cleavage of the bond between C2 and C3, which is prone to breaking due to the formation of a highly stable tertiary carbocation.

Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 166 | [C₁₂H₂₂]⁺ | Molecular Ion (M⁺) |

| 110 | [M - C₄H₈]⁺ | Result of retro-Diels-Alder rearrangement or other fragmentation |

| 95 | [C₇H₁₁]⁺ | Loss of the tert-butyl group and subsequent rearrangement |

| 57 | [C₄H₉]⁺ | tert-butyl cation; often the base peak due to its high stability |

| 41 | [C₃H₅]⁺ | Allyl cation; a common fragment in unsaturated systems |

Data derived from NIST entry 26704 as listed in PubChem. libretexts.org

The base peak, which is the most intense signal in the spectrum, is observed at m/z 57. This corresponds to the [C₄H₉]⁺ ion, the exceptionally stable tert-butyl cation. libretexts.org The presence of this intense peak is a strong indicator of a tert-butyl group within the structure. Other significant peaks, such as at m/z 95, arise from further fragmentation of the molecule. libretexts.org This characteristic fragmentation pattern serves as a chemical "fingerprint" for identifying this compound.

While low-resolution MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass with much greater precision (typically to four or more decimal places). vscht.cz This accuracy allows for the unambiguous determination of a compound's elemental composition. vscht.cz

The molecular formula of this compound is C₁₂H₂₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the calculated monoisotopic mass is 166.17215 Da. libretexts.org An HRMS measurement yielding a mass extremely close to this value would confirm the molecular formula C₁₂H₂₂, distinguishing it from other possible formulas that have the same nominal mass of 166, such as C₁₁H₁₈O (exact mass 166.13577 Da) or C₁₀H₁₄O₂ (exact mass 166.09938 Da).

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared light. It is a rapid and effective method for identifying the functional groups present in a structure.

The IR spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane functionalities. The absence of bands for groups like hydroxyls (-OH, ~3300 cm⁻¹) or carbonyls (C=O, ~1715 cm⁻¹) confirms their absence in the molecule.

Key expected absorptions include:

C-H Stretching: The spectrum will show distinct bands for C-H bonds involving sp² (alkene) and sp³ (alkane) hybridized carbons. The =C-H stretch of the diene appears at a slightly higher frequency (3000-3100 cm⁻¹) than the C-H stretches of the alkyl groups (<3000 cm⁻¹). libretexts.org

C=C Stretching: The carbon-carbon double bond stretches in a conjugated system typically give rise to one or two bands in the 1600-1650 cm⁻¹ region. These absorptions are often stronger and at a slightly lower frequency compared to those of isolated double bonds due to resonance.

C-H Bending: Vibrations corresponding to the bending of C-H bonds occur in the fingerprint region (below 1500 cm⁻¹). Specific bands for =C-H out-of-plane bending (wagging) can provide information about the stereochemistry (E/Z) of the double bonds.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3000 - 3050 | C-H Stretch | Alkene (=C-H) | Medium |

| 2850 - 2970 | C-H Stretch | Alkane (-C-H) | Strong |

| 1600 - 1650 | C=C Stretch | Conjugated Diene | Medium-Strong |

| 1450 - 1470 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| 1365 - 1385 | C-H Bend (Rocking) | Methyl (-CH₃) | Medium |

| 960 - 980 | C-H Bend (Out-of-plane) | Trans (=C-H) | Strong |

Note: These are typical frequency ranges for the specified functional groups.

Synthetic and Mechanistic Studies of 2,2 Dimethyl 3,5 Decadiene Derivatives and Analogues

Design and Synthesis of Functionalized Decadiene Analogues

The synthesis of functionalized analogues of 2,2-dimethyl-3,5-decadiene requires strategic approaches to introduce new functionalities while navigating the steric hindrance imposed by the gem-dimethyl group. Methodologies such as cross-coupling reactions and metathesis have become powerful tools for the construction of conjugated diene systems. researchgate.net

Introduction of Heteroatom-Containing Substituents

The incorporation of heteroatoms, such as oxygen, nitrogen, and sulfur, into the this compound framework can significantly alter its electronic properties and reactivity. For instance, the introduction of an amino group can enhance the diene's reactivity in hetero-Diels-Alder reactions, providing a pathway to complex nitrogen-containing heterocyclic compounds. rsc.org One potential synthetic route could involve a palladium-catalyzed amination of a suitably functionalized decadiene precursor.

Another approach could be the use of heteroatom-substituted building blocks in the initial synthesis of the diene. For example, a Wittig-type reaction between a phosphonium (B103445) ylide bearing a heteroatom-containing substituent and an appropriate α,β-unsaturated aldehyde could be envisioned. The success of such a reaction would, however, be contingent on overcoming the steric hindrance presented by the gem-dimethyl group.

| Functional Group | Potential Synthetic Method | Key Considerations |

| Amine (-NH2, -NHR) | Palladium-catalyzed amination | Catalyst selection to overcome steric hindrance. |

| Ether (-OR) | Williamson ether synthesis on a hydroxylated analogue | Synthesis of the precursor alcohol. |

| Thioether (-SR) | Nucleophilic substitution with a thiol on a halogenated analogue | Preparation of the halogenated diene. |

Modification of Alkyl Chains and Double Bond Positions

Modifying the alkyl chains and the position of the double bonds within the this compound scaffold allows for the fine-tuning of its steric and electronic properties. Olefin metathesis, particularly cross-metathesis, stands out as a powerful strategy for this purpose. organic-chemistry.org By reacting the parent diene with a different olefin in the presence of a suitable catalyst (e.g., Grubbs or Schrock catalysts), the alkylidene fragments can be exchanged, leading to new diene structures. The steric bulk of the gem-dimethyl group could influence the efficiency of the metathesis reaction, potentially requiring catalysts designed for hindered olefins. thieme-connect.de

For instance, a cross-metathesis reaction between this compound and a terminal alkene could lead to a modification of the butyl group at the C6 position. The choice of catalyst and reaction conditions would be crucial to control the selectivity of the reaction and minimize unwanted side products. organic-chemistry.org

| Modification | Synthetic Strategy | Potential Catalyst | Expected Outcome |

| Shortening the C7-C10 alkyl chain | Cross-metathesis with a short-chain alkene | Grubbs second-generation catalyst | A new diene with a shorter alkyl chain at C6. |

| Introducing branching in the alkyl chain | Cross-metathesis with a branched alkene | Hoveyda-Grubbs catalyst | A new diene with a branched alkyl substituent. |

| Isomerization of double bonds | Acid or metal catalysis | Transition metal hydrides | A mixture of diene isomers with shifted double bonds. |

Comparative Reactivity Studies of Related Diene and Dienyne Systems

The reactivity of this compound is significantly influenced by the gem-dimethyl group at the C2 position. This substitution pattern can affect the equilibrium between the s-cis and s-trans conformations of the diene, which is a critical factor in pericyclic reactions such as the Diels-Alder reaction. libretexts.orglibretexts.org Dienes must adopt the s-cis conformation to participate in this cycloaddition. masterorganicchemistry.com Steric hindrance from bulky substituents can disfavor the s-cis conformation, thereby reducing the reaction rate. libretexts.orglibretexts.org

In the case of this compound, the gem-dimethyl group is at the C2 position, which can destabilize the s-trans conformation and potentially favor the reactive s-cis conformation. wikipedia.org However, bulky substituents at the termini of the diene (C1 and C4) can impede the approach of the dienophile. wikipedia.org

A comparative study of the Diels-Alder reactivity of this compound with a less sterically hindered analogue, such as 3,5-decadiene, would provide valuable insights into the electronic and steric effects of the gem-dimethyl group. It is expected that the presence of the gem-dimethyl group would influence the regioselectivity and stereoselectivity of the cycloaddition.

Dienyne systems, which contain both a double and a triple bond in conjugation, exhibit distinct reactivity compared to their diene counterparts. The introduction of an alkyne into the decadiene framework would open up new reaction pathways, including ene-yne metathesis and various cycloaddition reactions specific to enynes.

Role of Decadiene Scaffolds in Total Synthesis Strategies

Conjugated dienes are fundamental structural motifs in a vast array of natural products. researchgate.net The decadiene framework, in particular, can be found in various biologically active molecules. The strategic incorporation of a this compound unit into a complex molecular architecture can be a key step in a total synthesis campaign.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and a decadiene scaffold can serve as the diene component in such transformations, leading to the formation of complex polycyclic systems. msu.edu For instance, an intramolecular Diels-Alder reaction of a precursor containing a this compound moiety could be employed to construct a bicyclic core, a common feature in many terpenoid natural products. The stereochemistry of the newly formed ring would be influenced by the geometry of the diene and the nature of the dienophile.

Emerging Research Directions and Future Perspectives in Diene Chemistry

Development of Novel Catalytic Systems for Diene Transformations